5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine
Overview
Description
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine is a chemical compound with the molecular formula C9H11BrClN3 . It has a molecular weight of 276.56 g/mol .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine involves several steps. One common method starts with the synthesis of N-cyclopentylpyrimidin-4-amine, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine consists of a pyrimidine ring substituted with bromine and chlorine atoms, and an amine group attached to a cyclopentyl ring .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine has a predicted density of 1.643±0.06 g/cm3 and a predicted boiling point of 398.2±45.0 °C . The exact melting point is not available .Scientific Research Applications
Synthesis and Biological Activity
A study by Ranganatha et al. (2018) explored the synthesis of various 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which were evaluated for their antimicrobial activities against bacterial and fungal strains. The synthesized compounds, characterized by spectral studies, showed significant potential in antimicrobial applications (Ranganatha et al., 2018).
Chemoselective Functionalization
Research conducted by Stroup et al. (2007) focused on the chemoselective functionalization of similar compounds, revealing insights into selective substitution reactions important for creating more specialized derivatives. This study contributes to understanding the reactivity of such compounds in chemical synthesis (Stroup et al., 2007).
Antibacterial Evaluation
Afrough et al. (2019) synthesized and evaluated novel derivatives for their potential antibacterial activity. Their findings indicate the potential of these compounds in developing new antibacterial agents, contributing to the broader field of medicinal chemistry (Afrough et al., 2019).
Lipo-Oxygenase Inhibition
In the context of enzyme inhibition, Asghari et al. (2015) synthesized a series of derivatives and evaluated them as potential inhibitors of 15‑lipo‑oxygenase. Their research offers valuable insights into the potential therapeutic applications of these compounds (Asghari et al., 2015).
Pesticidal Activities
Liu et al. (2021) designed and synthesized pyrimidin-4-amine derivatives, including ones with 5-bromo-2-chloropyrimidin-4-amine moieties, for pesticidal activities. Their work contributes to the development of new pesticides with potential new modes of action, addressing the challenge of pesticide resistance (Liu et al., 2021).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-chloro-N-cyclopentylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3/c10-7-5-12-9(14-8(7)11)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFBJSIIRAXCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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